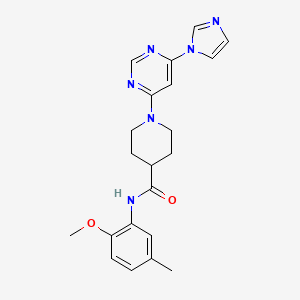

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

CAS No.: 1351635-21-6

Cat. No.: VC4334744

Molecular Formula: C21H24N6O2

Molecular Weight: 392.463

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351635-21-6 |

|---|---|

| Molecular Formula | C21H24N6O2 |

| Molecular Weight | 392.463 |

| IUPAC Name | 1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C21H24N6O2/c1-15-3-4-18(29-2)17(11-15)25-21(28)16-5-8-26(9-6-16)19-12-20(24-13-23-19)27-10-7-22-14-27/h3-4,7,10-14,16H,5-6,8-9H2,1-2H3,(H,25,28) |

| Standard InChI Key | MHSRREHRDSZYBR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |

Introduction

Synthesis Pathway

While no direct synthesis pathway for this specific compound was found in the provided results, general methodologies for synthesizing similar compounds involve:

-

Formation of the Imidazole-Pyrimidine Core:

-

Starting with imidazole derivatives, reactions with pyrimidine precursors under suitable conditions (e.g., condensation or cyclization reactions).

-

-

Functionalization of Piperidine:

-

Substitution reactions to introduce the carboxamide group at the piperidine ring.

-

-

Coupling with Methoxyphenyl Derivatives:

-

Use of coupling agents like carbodiimides to attach the methoxyphenyl group.

-

These steps often require precise control of reaction conditions (e.g., temperature, catalysts) to ensure specificity.

Potential Applications

-

Anticancer Activity:

-

Enzyme Inhibition:

-

Antimicrobial Properties:

Mechanism of Action

The compound's heteroaromatic cores likely facilitate interactions with biological macromolecules such as proteins or nucleic acids. For example:

-

The imidazole ring can coordinate with metal ions in enzyme active sites.

-

The pyrimidine ring may mimic natural nucleotides, interfering with DNA or RNA synthesis.

Structural Analogues

Several compounds structurally similar to this molecule have been studied:

-

Imidazo[1,2-a]pyrimidines:

-

Carboxamide Derivatives:

Biological Evaluation

Studies on related compounds have demonstrated:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume